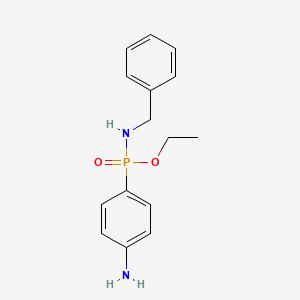
Ethyl P-(4-aminophenyl)-N-benzylphosphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzylamino)-ethoxy-phosphoryl]aniline is an organic compound that features a benzylamino group, an ethoxy group, and a phosphoryl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzylamino)-ethoxy-phosphoryl]aniline typically involves multiple steps. One common route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to a Friedel-Crafts acylation to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to enhance reaction efficiency and yield. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylamino)-ethoxy-phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated anilines.
Scientific Research Applications
4-[(Benzylamino)-ethoxy-phosphoryl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(benzylamino)-ethoxy-phosphoryl]aniline involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the phosphoryl group may participate in phosphorylation or dephosphorylation reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar in structure but lacks the ethoxy and phosphoryl groups.
Aniline: The parent compound without the benzylamino, ethoxy, or phosphoryl groups.
Phenylmethanamine: Another related compound with a simpler structure.
Uniqueness
4-[(Benzylamino)-ethoxy-phosphoryl]aniline is unique due to the presence of both the ethoxy and phosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .
Properties
CAS No. |
7477-55-6 |
|---|---|
Molecular Formula |
C15H19N2O2P |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
4-[(benzylamino)-ethoxyphosphoryl]aniline |
InChI |
InChI=1S/C15H19N2O2P/c1-2-19-20(18,15-10-8-14(16)9-11-15)17-12-13-6-4-3-5-7-13/h3-11H,2,12,16H2,1H3,(H,17,18) |
InChI Key |
UIROPQODOBXNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















